molecular formula C22H19N3O6S B4020552 N~1~-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4020552
M. Wt: 453.5 g/mol
InChI Key: NXQNECVMSKEBJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide often involves multi-step processes including condensation, nitration, and sulfonation reactions. While specific studies on this compound's synthesis are scarce, methodologies applied to structurally related compounds provide insight. For instance, the photoinduced decarboxylation of N-substituted glycine derivatives, sensitised by aromatic nitro-compounds, hints at potential pathways for introducing nitro groups into similar frameworks (Davidson, Korkut, & Steiner, 1971).

Molecular Structure Analysis

The molecular structure of N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide and related compounds can be elucidated through X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. For example, the synthesis and physical studies of lanthanide(III) complexes of similar N,N-bis(2-hydroxyethyl)glycinates reveal intricate details about molecular geometries and bonding environments, offering parallels in understanding the spatial arrangement and electronic structure of the subject compound (Messimeri et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide involves interactions between its functional groups and various reagents. Studies on related compounds demonstrate a range of chemical behaviors, such as the rearrangement of sulfonamide derivatives under alkaline conditions (Dohmori, 1964), which could provide insights into possible reactions involving the sulfonyl group of the target compound.

Physical Properties Analysis

The physical properties of a compound like N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide, including solubility, melting point, and stability, are crucial for its handling and application in various fields. The synthesis and properties of similar CuII, MnII complexes offer a comparative basis for understanding how structural features influence these physical characteristics (Ma et al., 2008).

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of synthetic chemistry has explored various methodologies for creating compounds with complex structures, including those related to N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide. For instance, Barton et al. (1986) discussed a novel synthesis approach involving the reduction of oximes and aliphatic nitro compounds to imines, which could be further reacted to produce various compounds, including pyrroles and pyrrolin-2-ones, through intramolecular cyclization (Barton, Motherwell, Simon, & Zard, 1986). Such methodologies offer a glimpse into the synthetic versatility of nitrogen-containing compounds and their potential derivatization into pharmacologically relevant structures.

Biological Evaluation

The biological activities of compounds structurally similar to N1-(3-acetylphenyl)-N2-(2-nitrophenyl)-N2-(phenylsulfonyl)glycinamide have been a subject of interest. Keche et al. (2012) synthesized a series of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties, and evaluated them for anti-inflammatory and antimicrobial activities (Keche, Hatnapure, Tale, Rodge, & Kamble, 2012). Such studies highlight the potential of complex nitrogen-containing compounds in the development of new therapeutic agents.

Chemical Behavior and Applications

The chemical behavior of related compounds has been explored to understand their reactivity and potential applications in various fields. For example, the work on the catalytic cleavage of active phosphate and ester substrates by iodoso- and iodoxybenzoates provides insights into the reactivity of nitro compounds and their utility in catalysis and organic synthesis (Moss, Alwis, & Shin, 1984).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2-nitroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-16(26)17-8-7-9-18(14-17)23-22(27)15-24(20-12-5-6-13-21(20)25(28)29)32(30,31)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQNECVMSKEBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-N~2~-(2-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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